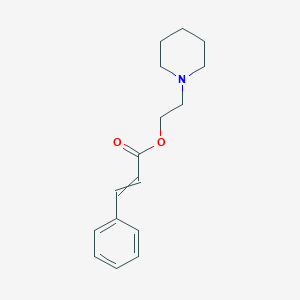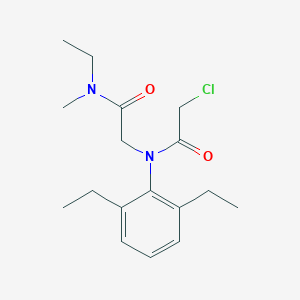
N~2~-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)-N-ethyl-N-methylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)-N-ethyl-N-methylglycinamide is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)-N-ethyl-N-methylglycinamide typically involves multiple steps. One common method includes the reaction of 2,6-diethylphenylamine with chloroacetyl chloride to form an intermediate, which is then reacted with N-ethyl-N-methylglycine under controlled conditions to yield the final product. The reaction conditions often require the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)-N-ethyl-N-methylglycinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
N~2~-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)-N-ethyl-N-methylglycinamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N2-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)-N-ethyl-N-methylglycinamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Diethylphenylamine: A precursor in the synthesis of N2-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)-N-ethyl-N-methylglycinamide.
Chloroacetyl chloride: Another precursor used in the synthesis.
N-ethyl-N-methylglycine: A related compound with similar structural features.
Uniqueness
N~2~-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)-N-ethyl-N-methylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
55883-16-4 |
|---|---|
Molekularformel |
C17H25ClN2O2 |
Molekulargewicht |
324.8 g/mol |
IUPAC-Name |
2-(N-(2-chloroacetyl)-2,6-diethylanilino)-N-ethyl-N-methylacetamide |
InChI |
InChI=1S/C17H25ClN2O2/c1-5-13-9-8-10-14(6-2)17(13)20(15(21)11-18)12-16(22)19(4)7-3/h8-10H,5-7,11-12H2,1-4H3 |
InChI-Schlüssel |
AMYTYXBDRDIWAA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)CC)N(CC(=O)N(C)CC)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Aminomethyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14625923.png)

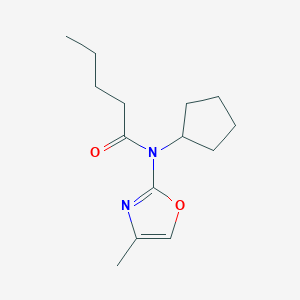
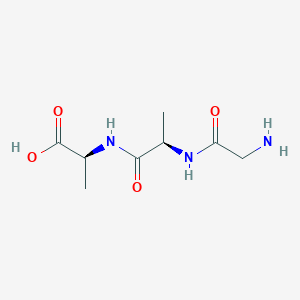
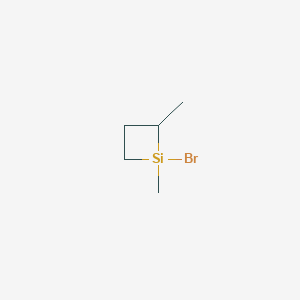
![Pyridine, 1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl-](/img/structure/B14625971.png)
![S-[(2-Chlorophenyl)methyl] dipropylcarbamothioate](/img/structure/B14625980.png)

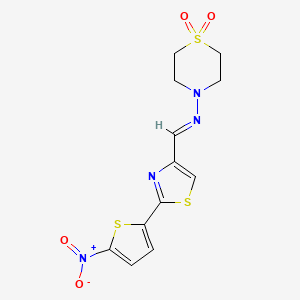
![2-Amino-6-phenyl-3,7-dihydropyrimido[4,5-b][1,4]oxazin-4-one](/img/structure/B14626006.png)

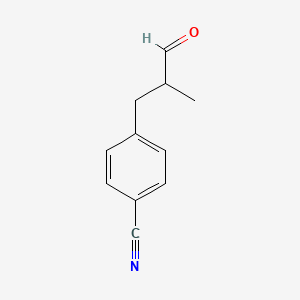
![6,12-Dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14626017.png)
